molecular formula C19H28N6O B2949593 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine CAS No. 2201778-14-3

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine

カタログ番号: B2949593
CAS番号: 2201778-14-3
分子量: 356.474
InChIキー: WRMMWEUQVRJNLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine is a useful research compound. Its molecular formula is C19H28N6O and its molecular weight is 356.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

生物活性

The compound 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine represents a novel class of triazolo-pyridazine derivatives that have garnered attention for their potential biological activities, particularly in oncology and kinase modulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyridazine moiety, an azetidine ring, and an oxan moiety. The structural formula can be represented as follows:

C15H20N6O\text{C}_{15}\text{H}_{20}\text{N}_6\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to the one have shown promising results in inhibiting c-Met kinase activity, a critical target in cancer therapy. The compound 12e , a derivative in the same family, exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values were reported as follows:

Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound has potent anticancer activity and could serve as a lead for further development .

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Triazolo-pyridazines have been shown to disrupt tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxicity of various triazolo-pyridazine derivatives found that compounds with specific substitutions exhibited enhanced activity against cancer cells. For example, compound 4q demonstrated an IC50 value as low as 0.008 μM against A549 cells, highlighting the importance of structural modifications .
  • C-Met Kinase Inhibition : Another study focused on the inhibitory effects of triazolo-pyridazine derivatives on c-Met kinase demonstrated that certain compounds achieved comparable efficacy to established inhibitors like Foretinib . This suggests that similar derivatives could be explored for therapeutic applications in cancers characterized by c-Met overexpression.

特性

IUPAC Name

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-23(11-14-7-9-26-10-8-14)16-12-24(13-16)18-6-5-17-20-21-19(25(17)22-18)15-3-2-4-15/h5-6,14-16H,2-4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMMWEUQVRJNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。